molecular formula C25H24N2O3S2 B11685290 [3-(azepan-1-ylsulfonyl)phenyl](10H-phenothiazin-10-yl)methanone

[3-(azepan-1-ylsulfonyl)phenyl](10H-phenothiazin-10-yl)methanone

Katalognummer: B11685290
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: ZGDBTVRMXNSQHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. The unique structure of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE makes it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE typically involves multiple steps, starting with the preparation of the azepane-1-sulfonylbenzoyl intermediate. This intermediate is then reacted with phenothiazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine ring .

Wissenschaftliche Forschungsanwendungen

10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-[3-(AZEPANE-1-SULFONYL)BENZOYL]-10H-PHENOTHIAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C25H24N2O3S2

Molekulargewicht

464.6 g/mol

IUPAC-Name

[3-(azepan-1-ylsulfonyl)phenyl]-phenothiazin-10-ylmethanone

InChI

InChI=1S/C25H24N2O3S2/c28-25(27-21-12-3-5-14-23(21)31-24-15-6-4-13-22(24)27)19-10-9-11-20(18-19)32(29,30)26-16-7-1-2-8-17-26/h3-6,9-15,18H,1-2,7-8,16-17H2

InChI-Schlüssel

ZGDBTVRMXNSQHO-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.